1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, also known as FL-118, is a novel compound that has gained significant attention in the field of cancer research. FL-118 is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has a unique mechanism of action that involves the inhibition of multiple targets involved in cell survival and proliferation. This compound inhibits the activity of proteins such as Mcl-1, XIAP, and cFLIP, which are involved in the regulation of apoptosis. This compound also inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. By inhibiting these targets, this compound induces apoptosis in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in preclinical models of cancer. It has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis. This compound has a favorable pharmacokinetic profile and can be administered orally or intravenously.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is its potent anticancer activity against various types of cancer. This compound has also been shown to be effective against cancer stem cells, which are often resistant to chemotherapy and radiation therapy. This compound has a favorable pharmacokinetic profile and can be administered orally or intravenously. However, one of the limitations of this compound is its limited availability for research purposes. This compound is currently not available commercially and must be synthesized in the laboratory.
Future Directions
There are several future directions for the research and development of 1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide. One direction is to further optimize the synthesis method of this compound to improve the yield and purity of the final product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in humans. This compound has also been shown to have synergistic effects with other anticancer agents, and further studies are needed to explore these combinations. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of new anticancer drugs.
Scientific Research Applications
1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against various types of cancer, including breast, lung, colon, and pancreatic cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting multiple targets involved in cell survival and proliferation. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
properties
IUPAC Name |
1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-2-3-10-20-12-14(11-16(20)21)17(22)19-9-8-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTFDBVNSJQGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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